

2-methyl-1H-imidazo[4,5-b]pyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-methyl-1H-imidazo[4,5-b]pyridine

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An In-depth Technical Guide to **2-methyl-1H-imidazo[4,5-b]pyridine**: Structure, Synthesis, and Applications

Abstract

The imidazo[4,5-b]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.^[1] As a purine analogue, this fused heterocyclic system is a "privileged structure," recognized for its versatile biological activities.^[2] ^[3] This guide provides a comprehensive technical overview of a key derivative, **2-methyl-1H-imidazo[4,5-b]pyridine**. We will delve into its chemical structure and nomenclature, physicochemical properties, established synthetic routes with mechanistic insights, and methods for spectroscopic characterization. Furthermore, this document explores its critical role as a building block in the development of novel therapeutic agents, grounded in authoritative references for researchers, scientists, and drug development professionals.

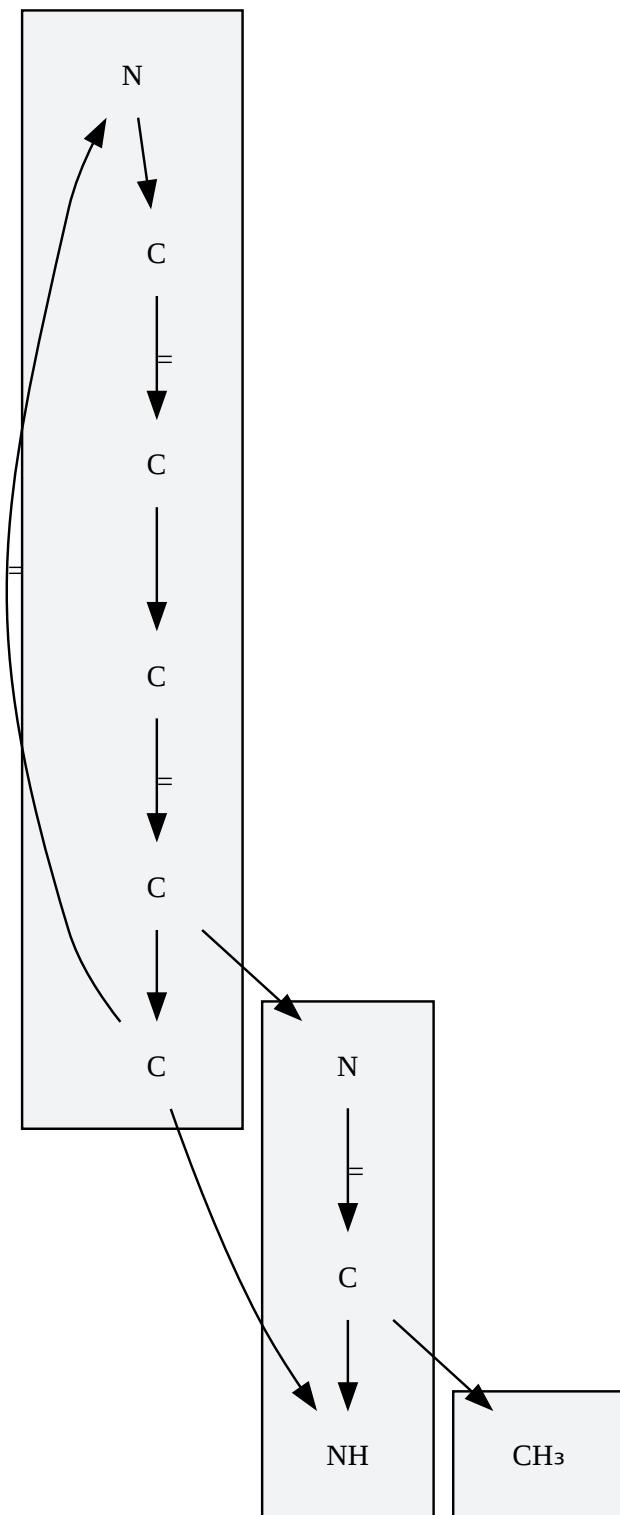
Core Molecular Structure and Nomenclature

2-methyl-1H-imidazo[4,5-b]pyridine is an aromatic organic compound featuring an imidazole ring fused to a pyridine ring.^[4] The defining characteristic of this derivative is a methyl group substituted at the C2 position of the imidazole ring.

The formal IUPAC name for this compound is **2-methyl-1H-imidazo[4,5-b]pyridine**.^[5] Due to tautomerism, it can also be referred to as 2-methyl-3H-imidazo[4,5-b]pyridine. It is also known

by synonyms such as 2-Methylpyrido[2,3-d]imidazole.[\[4\]](#)

Chemical Structure of 2-methyl-1H-imidazo[4,5-b]pyridine



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Caption: Fused ring system of **2-methyl-1H-imidazo[4,5-b]pyridine**.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of **2-methyl-1H-imidazo[4,5-b]pyridine** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₃	[4][5]
Molecular Weight	133.15 g/mol	[4][5]
CAS Number	68175-07-5	[4][5]
Melting Point	189-190 °C	[4]
Boiling Point	256 °C	[4]
Density	1.31 g/cm ³	[4]
Flash Point	109 °C	[4]
Appearance	Off-white solid	[6]

Safety and Handling: This compound is classified as an irritant.[4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required. It may cause skin, eye, and respiratory irritation.[5] It should be stored in a dry, well-ventilated area at room temperature in a tightly sealed container.[4]

Synthesis and Mechanistic Considerations

The synthesis of the imidazo[4,5-b]pyridine core is a well-established area of heterocyclic chemistry. The most common and direct approaches involve the condensation and subsequent cyclization of a diaminopyridine precursor with a carboxylic acid or an aldehyde.[2]

A robust method for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines involves the condensation of 2,3-diaminopyridine with an appropriate aldehyde.[2] The reaction proceeds via an initial condensation to form a Schiff base, followed by an oxidative cyclization to yield the

final aromatic fused-ring product. While various catalysts and conditions have been reported, methods utilizing mild Lewis acids or green reaction media are of significant interest.[2][6] For instance, zinc triflate has been shown to be an effective catalyst for this transformation.[6] Another environmentally benign approach involves performing the reaction in water under thermal conditions, relying on air for the oxidative cyclization step.[2]

Experimental Protocol: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridine

This protocol is adapted from established methodologies for the synthesis of 2-substituted imidazo[4,5-c]pyridine derivatives, which follows a similar mechanistic pathway.[6]

Objective: To synthesize a 2-substituted-1H-imidazo[4,5-b]pyridine via a zinc triflate-catalyzed condensation/cyclization reaction.

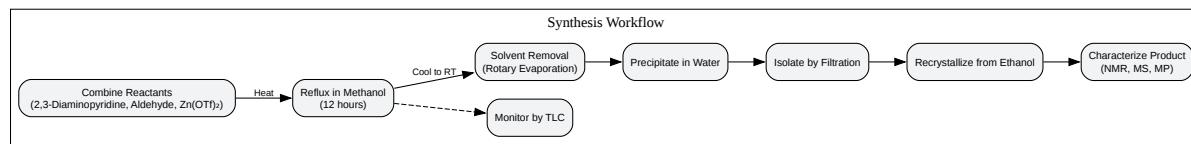
Materials:

- 2,3-Diaminopyridine (1 mmol)
- Substituted Aldehyde (1.2 mmol)
- Zinc Triflate ($Zn(OTf)_2$, 30 mol%)
- Methanol (10 mL)
- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,3-diaminopyridine (1 mmol), the selected aldehyde (1.2 mmol), and zinc triflate (30 mol%).
- **Solvent Addition:** Add methanol (10 mL) to the flask.

- Reflux: Stir the mixture and heat to reflux (approximately 65-70 °C). Maintain reflux for 12 hours.
 - Causality: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization. Zinc triflate acts as a Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack by the amino group of the diaminopyridine, thereby facilitating the formation of the Schiff base intermediate.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 DCM:MeOH.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
- Precipitation: To the resulting crude solid, add deionized water (10 mL) and stir vigorously for 15 minutes. This step helps to remove any remaining water-soluble reagents and byproducts.
- Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water.
- Purification: Recrystallize the crude product from ethanol to yield the pure 2-substituted-1H-imidazo[4,5-b]pyridine.
 - Trustworthiness: This self-validating protocol ensures purity. The distinct solubility profiles of the product and starting materials allow for effective purification through precipitation and recrystallization, which can be confirmed by melting point analysis and spectroscopic methods.



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Caption: General workflow for the synthesis of 2-substituted imidazo[4,5-b]pyridines.

Spectroscopic Characterization

Confirmation of the molecular structure of **2-methyl-1H-imidazo[4,5-b]pyridine** is typically achieved through a combination of spectroscopic techniques.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a broad singlet for the N-H proton of the imidazole ring, and a sharp singlet around 2.5 ppm for the three protons of the C2-methyl group.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The methyl carbon will appear upfield, while the carbons of the fused aromatic system will resonate in the downfield region (typically >110 ppm).
- **Mass Spectrometry (MS):** Mass spectral analysis will confirm the molecular weight of the compound. For 2-methyl-1H-imidazo[4,5-b]pyridine, the molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular formula, $C_7H_7N_3$ (133.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.^[7]

Spectroscopic data for various derivatives of the imidazo[4,5-b]pyridine core are available in the literature, providing a reference for the expected chemical shifts and fragmentation patterns.^[7]

Applications in Research and Drug Development

The structural similarity between the imidazo[4,5-b]pyridine core and naturally occurring purines allows these compounds to interact with various biological macromolecules, making them a cornerstone for drug design.^[2] This scaffold is present in molecules with a wide array of pharmacological activities.

- **Pharmaceutical Intermediate:** **2-methyl-1H-imidazo[4,5-b]pyridine** serves as a crucial building block for constructing more complex molecules with potential therapeutic value.^[4]

Its fused ring system provides a rigid and chemically versatile platform for further functionalization.

- **Anticancer and Anti-inflammatory Research:** Derivatives of imidazo[4,5-b]pyridine have been investigated for their potential as anticancer and anti-inflammatory agents.[4][6] The ability to modify substituents at various positions allows for the fine-tuning of activity and selectivity against specific biological targets.
- **Broad Biological Significance:** The broader class of imidazopyridines, including isomers like imidazo[1,2-a]pyridines and imidazo[4,5-c]pyridines, encompasses compounds developed as antiviral agents, GABAA receptor agonists, proton pump inhibitors, and kinase inhibitors. [2][8] This highlights the vast therapeutic potential encoded within this heterocyclic family. For instance, some derivatives have shown promise as potent agents against multidrug-resistant tuberculosis.[9]

Conclusion

2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with a well-defined structure and significant potential in synthetic and medicinal chemistry. Its synthesis is achievable through established, high-yield protocols that can be adapted for various derivatives. As a key intermediate, it provides a valuable scaffold for the development of novel compounds targeting a range of diseases, underscoring the enduring importance of the imidazopyridine family in modern drug discovery.

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